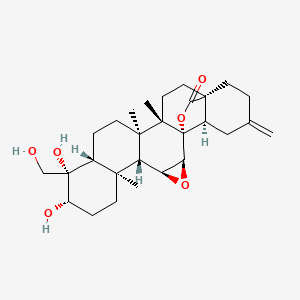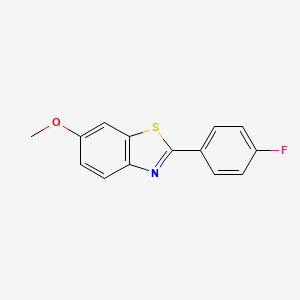![molecular formula C17H26O11 B1253108 [(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1253108.png)
[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate is a complex organic compound known for its unique structure and diverse applications. This compound is part of the iridoid glycosides family, which are known for their various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate involves multiple steps. One common method includes the acetylation of geniposide, a naturally occurring iridoid glycoside, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with temperatures maintained around 0-5°C to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as Gardenia jasminoides, followed by purification and chemical modification. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form genipin, a compound known for its cross-linking properties.
Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products
Scientific Research Applications
[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential in treating neurodegenerative diseases and as an anti-tumor agent.
Industry: Used in the production of natural dyes and as a cross-linking agent in biomedical materials.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Neuroprotective Effects: It regulates Nrf2 translocation and upregulates downstream antioxidant protein HO-1 expression through the PI3K/Akt signaling pathway.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Anti-tumor Effects: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Geniposide: A closely related iridoid glycoside with similar biological activities.
Genipin: An oxidation product of geniposide, known for its cross-linking properties.
Geniposidic Acid: Another iridoid glycoside with anti-inflammatory and neuroprotective effects.
Uniqueness
[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate is unique due to its acetoxy group, which enhances its biological activity and allows for further chemical modifications . Its diverse range of applications in chemistry, biology, medicine, and industry makes it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C17H26O11 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(1S,4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9-,10-,11+,12-,13?,14+,15+,16+,17-/m1/s1 |
InChI Key |
CAFTUQNGDROXEZ-PCCCKMBKSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
Synonyms |
8-O-acetylharpagid 8-O-acetylharpagide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



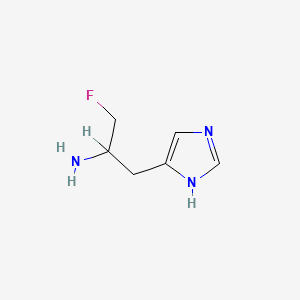
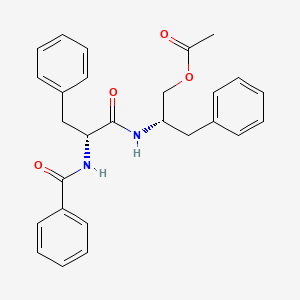
![5-Fluoro-8-{4-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]piperidin-1-yl}Quinoline](/img/structure/B1253033.png)
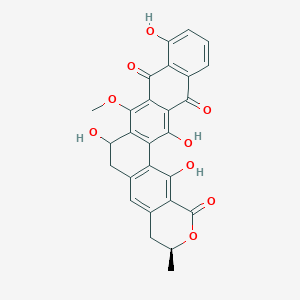
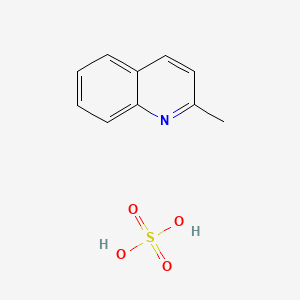
![(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1253037.png)

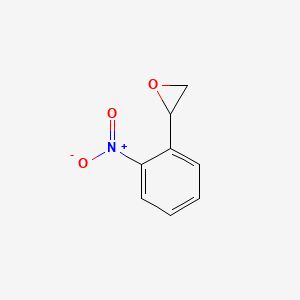

![N-[4-(diethylamino)-2-methylphenyl]-2-[(2-nitro-3-thiophenyl)thio]acetamide](/img/structure/B1253047.png)

